molecular formula C27H34 B12626801 2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene] CAS No. 934802-09-2

2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]

Cat. No.: B12626801
CAS No.: 934802-09-2
M. Wt: 358.6 g/mol
InChI Key: VIELYEHSUMOMTC-UHFFFAOYSA-N
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Description

2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between an indene and a naphthalene moiety, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] typically involves multiple steps. One common method includes the allylation of a naphthalene derivative followed by cyclization to form the spiro linkage. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2’H-spiro[indene-2,1’-naphthalene] is unique due to its spiro linkage, which imparts distinct chemical and physical properties.

Biological Activity

The compound 2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene] is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that could be explored for therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The IUPAC name of the compound indicates a spiro-indene-naphthalene structure with propyl and prop-2-enyl substituents. The molecular formula is C₁₈H₂₄, and it has a molecular weight of approximately 240.38 g/mol. The compound's structure contributes to its potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several promising areas:

1. Anticancer Activity

Preliminary studies have indicated that compounds with similar spiro-indene structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of spiro-indene have shown activity in inhibiting cell proliferation and inducing apoptosis in cancer cells, potentially through mechanisms involving DNA intercalation or disruption of microtubule dynamics .

2. Antioxidant Properties

Compounds with similar frameworks have demonstrated antioxidant activity, which is crucial in combating oxidative stress-related diseases. The presence of multiple aromatic rings may facilitate electron donation, thereby neutralizing free radicals .

3. Neuroprotective Effects

Some studies suggest that spiro compounds can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing neuroinflammation. This could be particularly relevant in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveModulates neurotransmitter systems; reduces inflammation

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of spiro-indene derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), researchers found that certain derivatives significantly inhibited cell growth at micromolar concentrations. The mechanism was proposed to involve apoptosis induction via caspase activation pathways .

Case Study: Antioxidant Effects

Another investigation assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that these compounds could effectively reduce DPPH radical levels, suggesting their potential as natural antioxidants .

Synthesis and Modifications

The synthesis of 2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene] can be achieved through various synthetic routes including cyclization reactions and functional group modifications. The ability to modify substituents on the spiro structure may enhance its biological activity and selectivity towards specific targets .

Properties

CAS No.

934802-09-2

Molecular Formula

C27H34

Molecular Weight

358.6 g/mol

IUPAC Name

2-prop-2-enyl-1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]

InChI

InChI=1S/C27H34/c1-4-11-21-19-18-20-14-7-10-17-24(20)27(21)25(12-5-2)22-15-8-9-16-23(22)26(27)13-6-3/h4,7,10,14,17-19,21H,1,5-6,8-9,11-13,15-16H2,2-3H3

InChI Key

VIELYEHSUMOMTC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCCCC2=C(C13C(C=CC4=CC=CC=C34)CC=C)CCC

Origin of Product

United States

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